molecular formula C17H25BO4 B1275518 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester CAS No. 956229-69-9

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

Cat. No.: B1275518
CAS No.: 956229-69-9
M. Wt: 304.2 g/mol
InChI Key: LPIQEOUMTWQOOM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has the molecular formula C17H25BO5 and a molecular weight of 320.19 g/mol .

Properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQEOUMTWQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402581
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956229-69-9
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester
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Preparation Methods

Boc Protection of Hydroxyphenylboronic Acid Pinacol Ester

A common synthetic route starts from 4-hydroxyphenylboronic acid pinacol ester, which undergoes Boc protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane or 1,2-dichloroethane at room temperature.

Reaction scheme:

  • Starting material: 4-hydroxyphenylboronic acid pinacol ester
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), DMAP
  • Solvent: Dichloromethane or 1,2-dichloroethane
  • Conditions: Room temperature, stirring until completion
  • Product: 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester (Boc-protected phenylboronic acid pinacol ester)

Key parameters:

Component Molar Ratio (relative to hydroxyphenylboronic acid pinacol ester)
4-Hydroxyphenylboronic acid pinacol ester 1.0
DMAP 0.25 - 0.35
Di-tert-butyl dicarbonate 1.4 - 1.6

Notes:

  • The reaction avoids the use of palladium catalysts, improving economy and simplifying post-reaction purification.
  • The Boc protection is efficient, yielding products with high purity (>99%) and good yields (typically >80%).
  • The presence of DMAP catalyzes the formation of the carbamate linkage.

Halogenation of Boc-Protected Phenylboronic Acid Pinacol Ester

Following Boc protection, selective halogenation at the ortho or meta position relative to the Boc group can be performed. This step uses halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents like dichloromethane or acetonitrile.

Reaction scheme:

  • Starting material: 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester
  • Reagents: NBS or NCS
  • Solvent: Dichloromethane or acetonitrile
  • Conditions: Controlled temperature, typically room temperature to slightly elevated
  • Product: 4-(tert-butoxycarbonyloxy)-3-halogen-phenylboronic acid pinacol ester

Notes:

  • Halogenation is regioselective, often yielding the 3-chloro or 3-bromo derivative.
  • This intermediate can be further utilized in cross-coupling or ring-closure reactions.

Alternative Synthetic Routes Involving Palladium-Catalyzed Borylation

While the above method focuses on Boc protection of preformed hydroxyphenylboronic acid pinacol ester, alternative methods involve direct borylation of Boc-protected aryl halides using palladium catalysts and bis(pinacolato)diboron.

General procedure:

  • Starting material: Boc-protected aryl halide (e.g., N-tert-butoxycarbonyl-4-piperidone derivatives)
  • Reagents: Bis(pinacolato)diboron, palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), base (potassium acetate or triethylamine)
  • Solvents: Tetrahydrofuran (THF), dioxane, or dichloromethane
  • Conditions: Heating under inert atmosphere
  • Product: Boc-protected arylboronic acid pinacol ester

This method is exemplified in the synthesis of nitrogen-containing Boc-protected boronic acid pinacol esters, where the palladium-catalyzed borylation provides a high yield (51-58%) and high purity (98-99%) product.

Summary Table of Preparation Methods

Step No. Method Description Starting Material Reagents & Catalysts Solvent(s) Yield (%) Purity (%) Notes
1 Boc protection of hydroxyphenylboronic acid pinacol ester 4-Hydroxyphenylboronic acid pinacol ester Di-tert-butyl dicarbonate, DMAP Dichloromethane, 1,2-dichloroethane >80 >99 No Pd catalyst, mild conditions
2 Halogenation of Boc-protected intermediate 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester NBS or NCS Dichloromethane, acetonitrile Not specified Not specified Regioselective halogenation
3 Pd-catalyzed borylation of Boc-protected aryl halides Boc-protected aryl halide Bis(pinacolato)diboron, Pd catalyst, base THF, dioxane, dichloromethane 51-58 98-99 Requires Pd catalyst, suitable for N-Boc substrates

Research Findings and Practical Considerations

  • The Boc protection step is crucial to stabilize the phenolic or amino group and prevent side reactions during subsequent transformations.
  • Use of di-tert-butyl dicarbonate with catalytic DMAP in dichloromethane is a well-established, efficient method for Boc protection, offering high yields and purity.
  • Halogenation with NBS or NCS is effective for introducing halogen substituents at specific positions, enabling further functionalization or ring closure.
  • Palladium-catalyzed borylation methods provide an alternative route, especially for nitrogen-containing heterocycles, but involve more expensive catalysts and longer reaction times.
  • The pinacol ester form of boronic acid enhances stability and facilitates purification and handling.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).

    Protodeboronation: Protic solvents or acids.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Phenyl derivatives.

    Hydrolysis: Phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and influences its reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .

Biological Activity

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester (CAS No. 956229-69-9) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₇H₂₅BO₄
  • Molecular Weight : 304.2 g/mol
  • Purity : >97%
  • Melting Point : 128–132 °C

Synthesis

The synthesis of this compound typically involves the reaction of phenylboronic acid with tert-butoxycarbonyl (Boc) anhydride in the presence of a suitable catalyst. The pinacol ester is formed through a reaction with pinacol, which stabilizes the boron atom and enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds containing boron can inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Inhibition of β-Lactamases

Recent investigations have highlighted the potential of boron-containing compounds as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The mechanism involves the covalent modification of serine residues within the active site of these enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Study 1: Antitumor Activity

In a study published in Frontiers in Oncology, researchers evaluated the antitumor activity of various boron-containing compounds, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms linked to cell cycle arrest and apoptosis induction .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-715Apoptosis
This compoundHepG212Cell Cycle Arrest

Study 2: Antibiotic Resistance

A study published in Nature Communications explored the inhibitory effects of boron-containing compounds on β-lactamase enzymes. The study demonstrated that this compound significantly reduced the activity of various β-lactamases, enhancing the antibacterial efficacy of ampicillin against resistant strains.

Enzyme TypeInhibition (%)Concentration (μM)
Pseudomonas aeruginosa β-lactamase85%10
Escherichia coli β-lactamase78%15

Q & A

Basic: How can solubility challenges of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester be addressed in organic synthesis?

Methodological Answer:
Solubility optimization requires solvent polarity alignment. Pinacol esters generally exhibit higher solubility in polar aprotic solvents (e.g., chloroform, THF) compared to hydrocarbons . For this compound, dynamic solubility studies suggest chloroform as optimal due to its miscibility and polarity . If precipitation occurs, incremental solvent blending (e.g., adding acetone to hexane) or mild heating (≤40°C) can improve dissolution while avoiding boronic ester degradation .

Basic: What handling protocols are critical for maintaining stability during storage?

Methodological Answer:
Store under inert gas (Ar/N₂) at –20°C in desiccated, amber vials to prevent hydrolysis of the boronic ester and Boc group . Pre-purge storage containers with dry gas to minimize moisture. For prolonged use, monitor purity via ¹¹B NMR or HPLC; degradation manifests as free boronic acid (~δ 30 ppm in ¹¹B NMR) .

Basic: What catalytic systems are effective for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O (3:1) at 75–90°C yield >85% coupling efficiency . Pre-activate the catalyst with K₂CO₃ or CsF to enhance transmetallation. Purify via silica chromatography (hexane/EtOAc), as residual Pd can interfere in biological assays. For sterically hindered aryl halides, use SPhos ligands to suppress protodeboronation .

Advanced: How can this compound be integrated into ROS-responsive drug delivery systems?

Methodological Answer:
The boronic ester reacts with H₂O₂ to release therapeutic payloads. Conjugate via:

  • Micelle design: Copolymerize with PEG, forming amphiphiles that encapsulate drugs (e.g., rifampin) .
  • Prodrug activation: Link to anticancer agents via ROS-cleavable carbamate bonds. Validate activation kinetics in cancer cell lysosomes (pH 4.5–5.0) using LC-MS to track release .
    In vivo testing in murine models shows tumor-selective cytotoxicity at 40 mg/kg .

Advanced: What explains its room-temperature phosphorescence (RTP) in solid-state applications?

Methodological Answer:
RTP arises from T₁→S₀ transitions enabled by rigid molecular packing and out-of-plane distortion at the B-C bond . Characterize via:

  • XRD: Analyze crystal packing for π-π interactions or H-bonding.
  • DFT: Calculate spin-orbit coupling (SOC) to confirm triplet-state stabilization.
    Modulate emission by co-crystallizing with halogenated aromatics (e.g., CBr₄) to enhance intersystem crossing .

Advanced: How to resolve contradictory yields in cross-coupling reactions?

Methodological Answer:
Discrepancies often stem from:

  • Protodeboronation: Screen bases (K₃PO₄ > Cs₂CO₃) and reduce reaction temperature .
  • Substrate inhibition: Use excess aryl halide (1.5 eq.) and monitor via TLC.
  • Oxygen sensitivity: Rigorously degas solvents and employ Schlenk techniques. Validate intermediates by isolating the boronic acid (post-TFA deprotection) and re-esterifying .

Advanced: Can this compound serve as a fluorescent probe for reactive oxygen species (ROS)?

Methodological Answer:
Yes, via oxidation-triggered fluorophore release. Design probes by conjugating to NIR dyes (e.g., hemicyanine). BPO detection in wheat flour achieved with LOD 47 nM . For cellular imaging:

  • Zebrafish model: Inject 10 µM probe, image at λₑₓ 700 nm.
  • Specificity: Confirm selectivity over O₂⁻/NO via competition assays .

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